![molecular formula C5H3ClN4 B14847030 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14847030.png)
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and nitrogen atoms in its structure imparts unique chemical properties that make it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis can be initiated from pyrrole derivatives, which undergo cyclization with hydrazine derivatives to form the triazine ring. Another method involves the use of bromohydrazone intermediates, which are cyclized to yield the desired compound. Industrial production methods may involve multistep synthesis processes, including the use of transition metal catalysts to facilitate the formation of the triazine ring .
Chemical Reactions Analysis
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including substitution, oxidation, and reduction. In substitution reactions, the chlorine atom can be replaced by other substituents, such as alkyl or aryl groups, under appropriate conditions. Oxidation reactions can lead to the formation of oxidized derivatives, while reduction reactions can yield reduced forms of the compound. Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has been investigated as a scaffold for the development of novel therapeutic agents, particularly as inhibitors of specific enzymes and receptors. In biology, it has been explored for its potential antimicrobial and antiviral activities. Additionally, this compound has applications in materials science, where it is used as a building block for the synthesis of advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in its mechanism of action may include the inhibition of key enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
3-Chloro-5H-pyrrolo[2,3-E][1,2,4]triazine can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds share similar heterocyclic structures and have been studied for their potential biological activities. this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. Other similar compounds include pyrrolo[1,2-a]pyrazine and 5H-pyrrolo[2,3-b]pyrazine, which also exhibit diverse biological activities .
Properties
Molecular Formula |
C5H3ClN4 |
|---|---|
Molecular Weight |
154.56 g/mol |
IUPAC Name |
3-chloro-5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H3ClN4/c6-5-8-4-3(9-10-5)1-2-7-4/h1-2H,(H,7,8,10) |
InChI Key |
UNKOJSDKKFFBDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=NC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





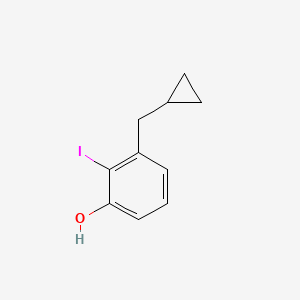

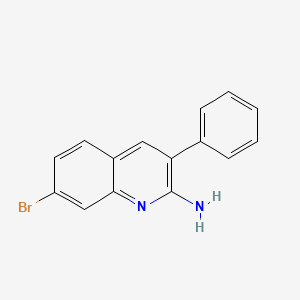
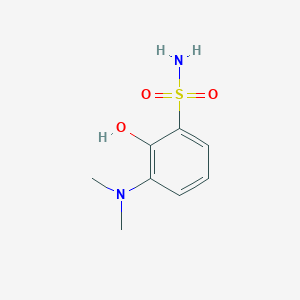
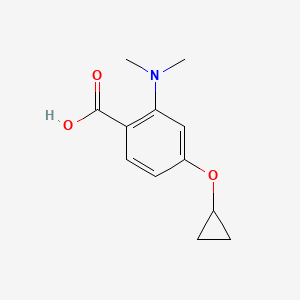
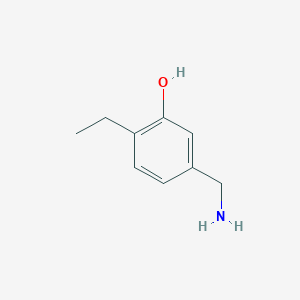
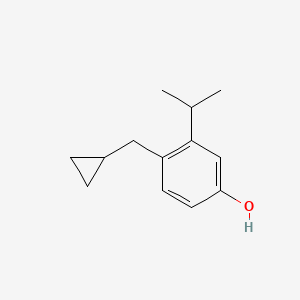

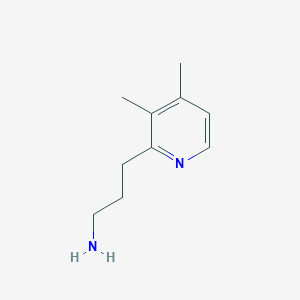
![Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate](/img/structure/B14847020.png)

